Maraviroc-d6: A Technical Guide for Researchers
Maraviroc-d6: A Technical Guide for Researchers
Introduction
Maraviroc-d6 is the deuterated analog of Maraviroc, a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Maraviroc itself is a significant antiretroviral agent used in the treatment of HIV-1 infection.[3][4] It functions as an entry inhibitor, specifically targeting a host cellular protein rather than a viral enzyme.[5] The incorporation of six deuterium atoms into the isopropyl moiety of the molecule makes Maraviroc-d6 an ideal internal standard for the quantitative analysis of Maraviroc in biological matrices by mass spectrometry.[1][6] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for Maraviroc-d6.
Chemical Structure and Properties
Maraviroc-d6 is structurally identical to Maraviroc, with the exception of the six hydrogen atoms on the isopropyl group, which are replaced by deuterium. This isotopic substitution results in a higher molecular weight.
Chemical Identifiers and Structure
| Identifier | Value |
| IUPAC Name | 4,4-difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-(methyl-d3)ethyl-2,2,2-d3)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-cyclohexanecarboxamide[6] |
| CAS Number | 1033699-22-7[6][7] |
| Molecular Formula | C₂₉H₃₅D₆F₂N₅O[6][7][8][9] |
| SMILES | C(C--INVALID-LINK--C2=CC=CC=C2)N3[C@@H]4C--INVALID-LINK--N5C(C(C([2H])([2H])[2H])C([2H])([2H])[2H])=NN=C5C[1] |
| InChI | InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25-,26-/m0/s1/i1D3,2D3[6] |
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 519.70 g/mol | [6][7][8][9] |
| Appearance | A solid / crystalline solid | [6][10] |
| Purity | ≥98-99% deuterated forms (d₁-d₆) | [6][10] |
| Solubility | Slightly soluble in Chloroform. Soluble in ethanol (~25 mg/ml), DMSO (~3.3 mg/ml), and dimethyl formamide (~5 mg/ml). Sparingly soluble in aqueous buffers. | [6][10] |
| Storage | -20°C | [6][10] |
| Stability | ≥ 4 years at -20°C | [6] |
Mechanism of Action: CCR5 Antagonism
Maraviroc acts as a functional antagonist of the CCR5 receptor, a member of the G-protein-coupled receptor (GPCR) family.[11][12] It does not directly compete with the natural chemokine ligands for the binding site. Instead, it binds to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor.[11][13] This allosteric binding induces and stabilizes a conformational change in the receptor's extracellular loops.[13]
For R5-tropic HIV-1 strains, entry into a host CD4+ cell is a multi-step process. The viral surface glycoprotein gp120 first binds to the CD4 receptor. This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[11][12] The altered conformation of CCR5 induced by Maraviroc prevents the HIV-1 gp120 from effectively binding to it.[3][13] By blocking this critical interaction, Maraviroc prevents the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry.[14][15]
Caption: HIV-1 entry pathway and its inhibition by Maraviroc.
Experimental Protocols
Maraviroc-d6 is primarily used as an internal standard (IS) for the quantification of Maraviroc in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Maraviroc in Human Plasma by LC-MS/MS
This protocol is a representative example based on published methods.[16][17]
4.1.1 Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard, Maraviroc-d6, to a final concentration of 50 ng/mL.
-
Add 500 µL of cold acetonitrile to precipitate plasma proteins.[17]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject a portion (e.g., 2-10 µL) into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation.
4.1.2 Chromatographic and Mass Spectrometric Conditions
The following table summarizes typical parameters for an LC-MS/MS method.[16][17][18]
| Parameter | Condition |
| LC System | UHPLC or HPLC System |
| Column | C18 reverse-phase column (e.g., Atlantis T3, 150mm x 4.6mm, 5µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 2 mM Ammonium Acetate |
| Flow Rate | 0.3 - 3.0 mL/min |
| Gradient | Linear gradient, e.g., 5% B to 98% B over 5 minutes |
| Column Temp. | 40°C |
| Injection Vol. | 2 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Maraviroc: m/z 514.3 → 257.5 (Quantifier), 514.3 → 313.3 (Qualifier) Maraviroc-d6: m/z 520.3 → 257.5 (Quantifier) |
Note: Specific m/z transitions may vary slightly based on instrument tuning and adduct formation. The transition for Maraviroc-d6 reflects the loss of the non-deuterated portion of the molecule, resulting in a common fragment ion with the parent compound.
General Synthetic Pathway Overview
The synthesis of Maraviroc is a multi-step process.[19][20] The synthesis of Maraviroc-d6 would follow a similar pathway, but would require the use of a deuterated starting material, specifically deuterated acetone or isopropanol, to construct the d6-isopropyl group on the triazole ring.
Caption: Logical relationship of key fragments in Maraviroc-d6 synthesis.
Conclusion
Maraviroc-d6 is an indispensable tool for the accurate bioanalysis of Maraviroc, a critical antiretroviral drug. Its properties are nearly identical to the parent compound, save for the mass difference conferred by deuterium labeling, making it an excellent internal standard. Understanding its chemical properties, the mechanism of action of its parent compound, and the analytical methods it enables is crucial for researchers in pharmacology, drug metabolism, and clinical diagnostics.
References
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- 2. Maraviroc-d6 1033699-22-7 | MCE [medchemexpress.cn]
- 3. Maraviroc - Wikipedia [en.wikipedia.org]
- 4. Maraviroc: a new CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Maraviroc-D6 | CAS No- 1033699-22-7 | Simson Pharma Limited [simsonpharma.com]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. mdpi.com [mdpi.com]
- 17. A validated HPLC-MS method for quantification of the CCR5 inhibitor maraviroc in HIV+ human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Maraviroc: in vitro assessment of drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Maraviroc synthesis - chemicalbook [chemicalbook.com]
- 20. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
